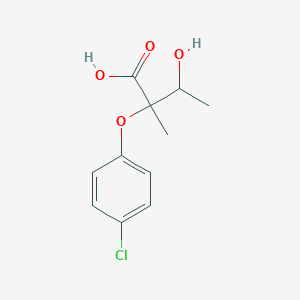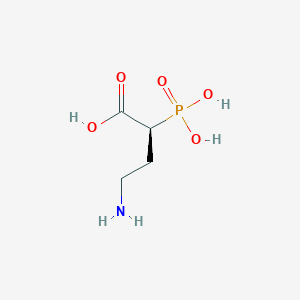
(2S)-4-Amino-2-phosphonobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Amino-2-phosphonobutanoic acid is a non-proteinogenic amino acid that contains both an amino group and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Amino-2-phosphonobutanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective addition of a phosphonate group to an amino acid precursor. Reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate group, followed by nucleophilic addition to the amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-Amino-2-phosphonobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide or phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the phosphonic acid group can produce phosphine oxides.
Applications De Recherche Scientifique
(2S)-4-Amino-2-phosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which (2S)-4-Amino-2-phosphonobutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to inhibit or activate enzymes involved in phosphorylation reactions. This can affect various cellular pathways and processes, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-4-phosphonobutanoic acid: Similar structure but with a different arrangement of functional groups.
(2S)-4-Amino-2-phosphonopentanoic acid: Contains an additional carbon in the backbone.
(2S)-4-Amino-2-phosphonobutanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
Uniqueness
This compound is unique due to its specific combination of an amino group and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in unique ways. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
666829-20-5 |
|---|---|
Formule moléculaire |
C4H10NO5P |
Poids moléculaire |
183.10 g/mol |
Nom IUPAC |
(2S)-4-amino-2-phosphonobutanoic acid |
InChI |
InChI=1S/C4H10NO5P/c5-2-1-3(4(6)7)11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 |
Clé InChI |
LIGHRUBXMCIRET-VKHMYHEASA-N |
SMILES isomérique |
C(CN)[C@@H](C(=O)O)P(=O)(O)O |
SMILES canonique |
C(CN)C(C(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


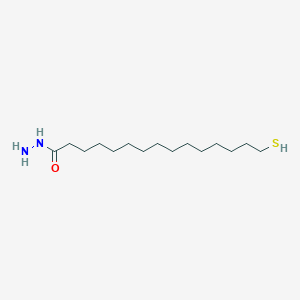
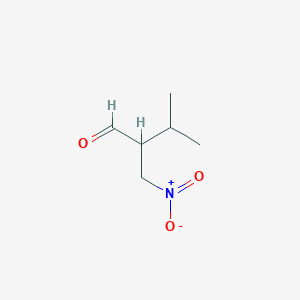
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
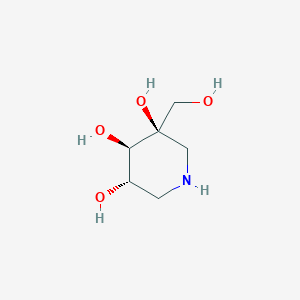
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

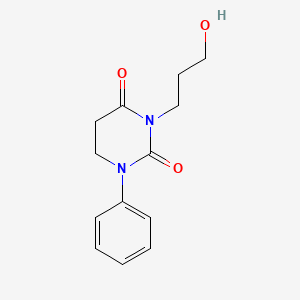
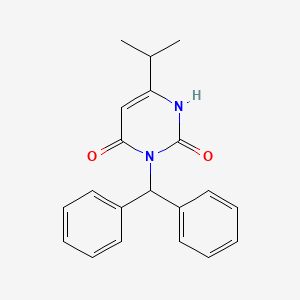
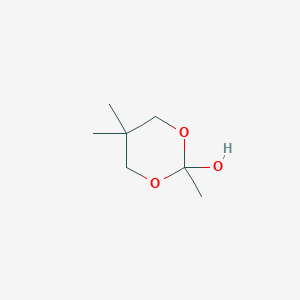
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
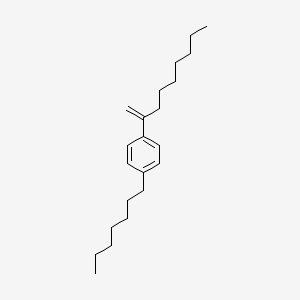
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
